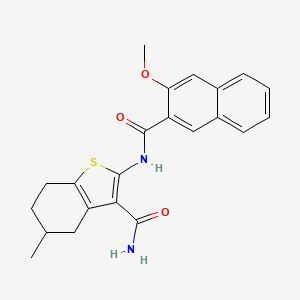

2-(3-METHOXYNAPHTHALENE-2-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Description

The compound 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a benzothiophene-derived molecule with a methoxynaphthalene substituent and a carboxamide functional group.

Properties

IUPAC Name |

2-[(3-methoxynaphthalene-2-carbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-12-7-8-18-16(9-12)19(20(23)25)22(28-18)24-21(26)15-10-13-5-3-4-6-14(13)11-17(15)27-2/h3-6,10-12H,7-9H2,1-2H3,(H2,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIULXADQSVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

2-(3-METHOXYNAPHTHALENE-2-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Evaluation

Recent studies have focused on evaluating the biological activity of this compound against various protozoan pathogens. The results indicate promising anti-parasitic properties:

- In vitro Activity : The compound has shown significant inhibitory effects against protozoan parasites such as Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum.

- Selectivity Index : The selectivity index (SI) values suggest that the compound exhibits low toxicity towards mammalian cells while being effective against protozoan pathogens. For instance, one study reported an SI of 1640 for a related compound, indicating high selectivity for targeting parasites over mammalian cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

- Anti-malarial Activity : A study evaluated the compound's effect on Plasmodium falciparum and found that it inhibited parasite growth with an IC50 value significantly lower than that of standard anti-malarial drugs .

- Toxicity Assessment : In toxicity assays using rat skeletal myoblasts (L6 cell line), the compound demonstrated minimal cytotoxicity, reinforcing its potential as a therapeutic agent with favorable safety profiles .

- Mechanism of Action : Investigations into the mechanism revealed that the compound may interact with specific enzymes or metabolic pathways in protozoan parasites, leading to growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to various functional groups have been studied:

- Methoxy Substitution : The presence of methoxy groups has been linked to enhanced solubility and bioavailability.

- Amide Linkage Variations : Altering the amide structure can influence binding affinity to target proteins in parasites.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in drug development or as a research tool.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general principles for comparing structurally related molecules can be inferred from crystallographic and hydrogen-bonding studies:

Key Structural and Functional Features for Comparison

Core Scaffold: The benzothiophene core is analogous to thiophene-based pharmaceuticals (e.g., pimobendan, a cardiotonic agent with a benzimidazole-pyridazinone scaffold) . However, the target compound’s tetrahydrobenzothiophene system may confer distinct conformational rigidity compared to planar aromatic systems.

Substituent Effects :

- The 3-methoxynaphthalene group introduces steric bulk and electron-donating effects, which could influence binding affinity or crystal packing. Similar methoxy-substituted aromatics in pharmaceuticals often enhance metabolic stability .

Hydrogen-Bonding Capacity: The amide and carboxamide groups enable hydrogen-bonding networks, critical for crystal engineering or target interactions (e.g., enzyme inhibition). For example, pimobendan’s pyridazinone moiety participates in hydrogen bonding with cardiac phosphodiesterase III .

Hypothetical Data Table for Comparison

Research Findings and Methodological Insights

Crystallographic Analysis

- Structure Determination : Tools like SHELX and WinGX are critical for resolving complex structures. For example, SHELXL refines small-molecule structures with high precision, which would apply to the target compound’s benzothiophene-naphthalene system .

- Hydrogen-Bonding Patterns : Graph set analysis (as in Etter’s work ) could decode the target compound’s packing motifs. For instance, amide-carboxamide interactions might form R₂²(8) motifs, stabilizing the crystal lattice.

Limitations in Available Evidence

- No experimental data (e.g., XRD, NMR, or bioactivity) for the target compound are provided.

Biological Activity

The compound 2-(3-Methoxynaphthalene-2-amido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 330190-37-9) is a complex organic molecule notable for its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a naphthoyl group, a methoxy group, and a benzothiophene ring, which contribute to its biological properties. The synthesis often involves methods such as Suzuki–Miyaura coupling, which allows for precise modifications of its structure for enhanced activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Interaction : The compound may modulate the activity of various enzymes involved in metabolic pathways. For instance, it has been shown to interact with cyclooxygenase enzymes, potentially influencing inflammatory responses .

- Receptor Binding : It may also bind to specific receptors in the body, affecting signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown selective cytotoxicity against tumorigenic cell lines. In vitro assays demonstrated that certain derivatives could inhibit the proliferation of cancer cells while sparing normal cells .

| Compound | Cell Line Tested | EC50 (ng/mL) |

|---|---|---|

| 15a | VA-13 | 32 |

| 15b | VA-13 | 30 |

| 15c | VA-13 | 28 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. It has been observed to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 in various models. This suggests a mechanism where the compound could mitigate inflammation-related diseases .

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain structural modifications can enhance their effectiveness against bacterial strains and fungal infections .

Comparative Studies

Comparative analysis with other similar compounds reveals that while many benzothiophene derivatives possess biological activity, This compound stands out due to its specific functional groups that enhance its interaction with biological targets.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Compound A | Benzothiophene | Anticancer |

| Compound B | Thiazole | Antimicrobial |

| Current Compound | Benzothiophene | Anti-inflammatory & Anticancer |

Case Studies

- In Vitro Study on Cancer Cell Lines : A study assessed the cytotoxic effects of the compound on various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results showed an IC50 value indicating significant potency against these cell lines .

- Inflammation Model : In a murine model of induced inflammation, administration of the compound led to a marked reduction in inflammatory markers compared to control groups. This supports its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.